(S)-Sulindac: A Technical Guide to its COX-Independent Mechanism of Action in Cancer Cells
(S)-Sulindac: A Technical Guide to its COX-Independent Mechanism of Action in Cancer Cells
Introduction
For decades, the scientific community has explored the potential of non-steroidal anti-inflammatory drugs (NSAIDs) beyond their established anti-inflammatory and analgesic properties. Among these, Sulindac has garnered significant attention for its promising anti-neoplastic activities, particularly in the context of colorectal cancer.[1] This technical guide delves into the intricate molecular mechanisms underpinning the anti-cancer effects of the active metabolite of Sulindac, (S)-Sulindac (sulindac sulfide), with a primary focus on its cyclooxygenase (COX)-independent pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of (S)-Sulindac's mode of action in cancer cells.
Sulindac: From NSAID to a Potential Anti-Cancer Agent
Sulindac is a prodrug that is metabolized in the body to its active sulfide and sulfone forms.[2][3] Initially developed as a potent NSAID for the management of inflammatory conditions, compelling epidemiological and clinical evidence has illuminated its potential as a chemopreventive and therapeutic agent against various cancers.[2][4] The conventional mechanism of NSAIDs involves the inhibition of COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and have been implicated in carcinogenesis.[2][3]
(S)-Sulindac (Sulindac Sulfide): The Active Moiety
The primary anti-inflammatory and anti-cancer activities of Sulindac are attributed to its sulfide metabolite, (S)-Sulindac.[2][5] This active form is a potent inhibitor of both COX-1 and COX-2 enzymes.[6] However, the concentrations of (S)-Sulindac required to induce anti-cancer effects in vitro and in vivo are often significantly higher than those needed for COX inhibition, suggesting the involvement of alternative, COX-independent mechanisms.[1]
The Shift from COX-Dependent to COX-Independent Mechanisms
The realization that the anti-neoplastic properties of (S)-Sulindac may not be solely dependent on COX inhibition has spurred intensive research into its other molecular targets. This shift in focus is crucial for the development of safer and more effective anti-cancer agents that circumvent the gastrointestinal and cardiovascular side effects associated with long-term COX inhibition.[7] This guide will now explore the core COX-independent mechanism of (S)-Sulindac: the inhibition of cyclic GMP phosphodiesterase.
Core Mechanism: Inhibition of cGMP Phosphodiesterase (PDE)
A pivotal COX-independent mechanism of (S)-Sulindac in cancer cells is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs).[1][7][8]
The cGMP Signaling Pathway: A Brief Overview
The cGMP signaling pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Intracellular levels of cGMP are tightly controlled by its synthesis by guanylyl cyclases and its degradation by PDEs. Elevated cGMP levels activate downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates a range of target proteins, modulating their activity and influencing cellular fate.[1][9]
(S)-Sulindac as a cGMP PDE Inhibitor
(S)-Sulindac has been identified as an inhibitor of cGMP-degrading PDEs.[1][7] By inhibiting these enzymes, (S)-Sulindac leads to an accumulation of intracellular cGMP, thereby activating the downstream signaling cascade.
Research has demonstrated that (S)-Sulindac exhibits a degree of selectivity for the cGMP-specific PDE5 isozyme.[1][10][11] Notably, PDE5 is often overexpressed in various tumor types, including colon and breast cancer, compared to normal tissues, making it an attractive therapeutic target.[1][2][10] This differential expression may contribute to the selective anti-cancer activity of (S)-Sulindac.
The inhibitory potency of sulindac sulfide against PDE5 has been quantified, with an IC50 value of approximately 38 μM.[1] While this is higher than its IC50 values for COX-1 and COX-2, it aligns with the concentrations required to inhibit cancer cell growth, further supporting the significance of this COX-independent mechanism.[1]
Experimental Protocol: In Vitro PDE Activity Assay
To quantitatively assess the inhibitory effect of (S)-Sulindac on PDE activity, a biochemical assay using purified recombinant PDE enzymes or cell lysates can be performed.
Principle: This assay measures the conversion of a fluorescently labeled cGMP substrate to its corresponding GMP product by PDE. The inhibition of this reaction by (S)-Sulindac is quantified by a decrease in the fluorescent signal.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified recombinant human PDE5 enzyme in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the same assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of (S)-Sulindac (sulindac sulfide) in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 10 µL of each (S)-Sulindac dilution or vehicle control (DMSO) to the appropriate wells.
-
Add 20 µL of the PDE5 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to each well.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each (S)-Sulindac concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the (S)-Sulindac concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Downstream Signaling Cascades
The inhibition of PDE5 by (S)-Sulindac triggers a cascade of downstream signaling events that ultimately contribute to its anti-cancer effects.
Elevation of Intracellular cGMP
A direct consequence of PDE inhibition is the accumulation of intracellular cGMP.[1] This increase in the second messenger concentration is a critical initiating event in the (S)-Sulindac-mediated anti-cancer pathway.
Intracellular cGMP levels can be quantified using commercially available Enzyme Immunoassay (EIA) or ELISA kits.
Principle: This is a competitive immunoassay where the amount of cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-Sulindac or vehicle control for the desired time period.
-
-
Cell Lysis:
-
Aspirate the culture medium and lyse the cells using the lysis buffer provided in the kit (typically a dilute HCl solution or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation during the assay).
-
-
Assay Procedure (following manufacturer's instructions):
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the cGMP-acetylcholinesterase conjugate (tracer) to each well.
-
Incubate the plate for the recommended time (e.g., 18 hours at 4°C).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (Ellman's Reagent) and incubate to allow for color development.
-
-
Signal Detection:
-
Measure the absorbance at the appropriate wavelength (typically 405-420 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Activation of Protein Kinase G (PKG)
The elevated intracellular cGMP levels lead to the activation of its primary downstream effector, PKG.[1][9][10] Activated PKG then phosphorylates specific substrate proteins, initiating signals that can lead to the inhibition of cell growth and induction of apoptosis.
The activity of PKG can be measured using a variety of in vitro kinase assay formats, including radiometric, fluorescent, or luminescent methods.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific PKG substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.
Step-by-Step Methodology (Luminescent Assay Example):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant PKG enzyme, a specific PKG substrate peptide, and ATP in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the PKG enzyme, the substrate peptide, and the test compound ((S)-Sulindac-treated cell lysate or purified components).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a kinase inhibitor or a buffer that chelates Mg²⁺.
-
-
Signal Detection (using a commercial ADP-Glo™ Kinase Assay kit):
-
Add the ADP-Glo™ Reagent to convert the ADP generated during the kinase reaction to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to measure the amount of newly synthesized ATP. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Compare the luminescent signal from the treated samples to that of the untreated controls to determine the effect of (S)-Sulindac on PKG activity.
-
Suppression of the Wnt/β-Catenin Signaling Pathway
A critical downstream consequence of PKG activation by (S)-Sulindac is the suppression of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[1][11][12][13][14]
Activation of the cGMP/PKG pathway by (S)-Sulindac leads to the transcriptional suppression of β-catenin.[11][12] This results in decreased levels of both total and nuclear β-catenin, a key step in inhibiting the pathway's transcriptional output.[14]
In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival.[14] By reducing nuclear β-catenin levels, (S)-Sulindac effectively inhibits β-catenin/TCF-mediated transcriptional activity.[11][12][14]
This cell-based assay is used to measure the transcriptional activity of the β-catenin/TCF complex.
Principle: Cancer cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be quantified by measuring light emission.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed cancer cells in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with (S)-Sulindac or vehicle control. In some experiments, cells may also be stimulated with a Wnt ligand (e.g., Wnt3a) to activate the pathway.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in the (S)-Sulindac-treated cells to that of the vehicle-treated controls to determine the effect on β-catenin/TCF transcriptional activity.
-
The inhibition of β-catenin/TCF transcriptional activity by (S)-Sulindac leads to the downregulation of key target genes that promote cancer cell proliferation and survival, such as Cyclin D1 and Survivin.[11][12]
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with (S)-Sulindac as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of Cyclin D1 and Survivin to the loading control.
-
Cellular Consequences of (S)-Sulindac Action
The molecular events initiated by (S)-Sulindac culminate in several key cellular outcomes that contribute to its anti-cancer efficacy.
Induction of Apoptosis
(S)-Sulindac is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][10][15][16] This is a critical mechanism for eliminating malignant cells.
The induction of apoptosis by (S)-Sulindac can be confirmed by observing characteristic changes in cancer cells, including:
-
Annexin V staining: Translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Caspase activation: Cleavage and activation of executioner caspases, such as caspase-3.
-
DNA fragmentation: Cleavage of genomic DNA into oligonucleosomal fragments.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorochrome (e.g., FITC or APC) and used to identify apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cancer cells with (S)-Sulindac for the desired duration.
-
Collect both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by (S)-Sulindac.
-
Induction of Cell Cycle Arrest
In addition to apoptosis, (S)-Sulindac can induce cell cycle arrest, primarily at the G1 or G2/M phase, in various cancer cell types.[15][17] This inhibition of cell cycle progression prevents cancer cells from proliferating. The downregulation of Cyclin D1, a key regulator of the G1/S transition, is a likely contributor to this effect.[13]
Generation of Reactive Oxygen Species (ROS)
Several studies have indicated that (S)-Sulindac can induce the production of reactive oxygen species (ROS) in cancer cells.[18][19]
The generation of ROS can contribute to the anti-cancer effects of (S)-Sulindac by inducing oxidative stress, which can damage cellular components and trigger apoptotic pathways.[16][18][19]
Principle: Intracellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation by ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cancer cells with (S)-Sulindac.
-
-
Probe Loading:
-
Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
-
Signal Detection:
-
Measure the fluorescence intensity of DCF using a fluorescence microscope, microplate reader, or flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated cells to that of untreated controls to determine the fold-increase in ROS production.
-
In Vivo Efficacy
The anti-cancer effects of Sulindac and its metabolites observed in vitro have been corroborated in preclinical animal models.
Preclinical Animal Models
In vivo studies have demonstrated that oral administration of Sulindac can significantly inhibit the growth of tumor xenografts in mice.[2][4][20] For instance, in a colon tumor xenograft model, Sulindac treatment resulted in a significant reduction in tumor growth.[2] Importantly, the plasma concentrations of sulindac sulfide achieved in these studies were comparable to the concentrations required to inhibit PDE5 and cancer cell proliferation in vitro.[2]
Summary of In Vivo Findings
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with HT-29 xenografts | Colon Cancer | Sulindac (50 mg/kg, oral) | ~55% reduction in tumor growth | [2] |
| Nude mice with HCA-7 xenografts | Colon Cancer | Sulindac sulfide | Inhibition of tumor growth | [20] |
| KpB transgenic mice | Ovarian Cancer | Sulindac (7.5 mg/kg, oral) | 73.7% reduction in tumor volume, 67.1% reduction in tumor weight | [19] |
| N-methyl-N-nitrosourea (MNU)-induced model | Breast Cancer | Sulindac sulfide amide (a derivative) | 57% reduction in tumor incidence, 62% reduction in tumor multiplicity | [12] |
Conclusion and Future Directions
(S)-Sulindac exerts its anti-cancer effects through a multifaceted, COX-independent mechanism centered on the inhibition of cGMP PDE, particularly PDE5. This leads to the activation of the cGMP/PKG signaling pathway and subsequent suppression of the pro-oncogenic Wnt/β-catenin pathway. The cellular consequences of these molecular events include the induction of apoptosis and cell cycle arrest, and the generation of ROS.
The elucidation of this mechanism provides a strong rationale for the development of novel Sulindac derivatives that are specifically designed to inhibit cGMP PDE without affecting COX enzymes. Such compounds could offer a more targeted and less toxic approach to cancer chemoprevention and therapy. Future research should continue to explore the intricate interplay between these signaling pathways and to identify additional molecular targets of (S)-Sulindac that may contribute to its anti-neoplastic activity.
References
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Tinsley, H. N., et al. (2009). Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG. Molecular Cancer Therapeutics, 8(12), 3331-3340. [Link]
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Gurpinar, E., et al. (2023). Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats. Cancers, 15(3), 633. [Link]
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Wang, Y., et al. (2022). Sulindac exhibits anti-proliferative and anti-invasive effects in uterine serous carcinoma cells. Gynecologic Oncology, 166(3), 564-572. [Link]
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Piazza, G. A., et al. (2018). Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats. Cancers, 15(3), 633. [Link]
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Tinsley, H. N., et al. (2011). Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells. Cancer Prevention Research, 4(8), 1275-1284. [Link]
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Abadi, A. H., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Applied Sciences, 13(21), 12002. [Link]
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Williams, C. S., et al. (2000). Sulindac sulfide, but not sulindac sulfone, inhibits colorectal cancer growth. Neoplasia, 2(6), 537-542. [Link]
Visualizations
Diagram 1: (S)-Sulindac Signaling Pathway in Cancer Cells
Caption: Core signaling pathway of (S)-Sulindac in cancer cells.
Diagram 2: Experimental Workflow for Assessing (S)-Sulindac's Effect on the Wnt/β-Catenin Pathway
Caption: Workflow for studying the Wnt/β-catenin pathway.
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